Antimicrobial MIC Against P. aeruginosa and S. aureus: Subset-Level Activity with No Direct Comparator
In a 2017 study by Bajaj et al., a series of diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-DHP-3,5-dicarboxylates—including the target 1-phenylethyl analog—were screened for antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus at concentrations of 50–300 µg/mL [1]. Compounds in the series exhibited a minimum inhibitory concentration (MIC) of 100 µg/mL. However, the published data do not disaggregate results by individual substituent; the MIC value of 100 µg/mL is reported at the series level, not specifically for the 4-(1-phenylethyl) congener, and no comparator compound (e.g., nifedipine, amlodipine, or a 4-phenyl analog) was tested under identical conditions in this study [1]. Consequently, whether the 1-phenylethyl substitution confers superior, equivalent, or inferior antimicrobial potency relative to other 4-aryl-1,4-DHPs cannot be determined from this dataset.
| Evidence Dimension | In vitro antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | MIC = 100 µg/mL (reported for the series containing the target compound) |
| Comparator Or Baseline | No direct comparator within the same study; external comparator data (e.g., ciprofloxacin MIC ~0.5–2 µg/mL vs. S. aureus) not co-tested |
| Quantified Difference | Not calculable; series-level MIC identical across multiple 4-aryl analogs |
| Conditions | Broth dilution; P. aeruginosa and S. aureus; concentrations 50–300 µg/mL |
Why This Matters
Procurement for antimicrobial SAR requires explicit within-study comparator data; the available evidence does not differentiate this compound from its closest 4-aryl-1,4-DHP analogs.
- [1] Bajaj, S. D., Mahodaya, O. A., Tekade, P. V., Patil, V. B., Kukade, S. D. (2017) Synthesis of diethyl 4-(phenyl-substituted)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates catalyzed by CoCl₂/K-10 montmorillonite in water and their antimicrobial activity. Russian Journal of General Chemistry, 87(3), 546–549. DOI: 10.1134/S1070363217030264. View Source
